N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Description
N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C24H21N7O2 and its molecular weight is 439.479. The purity is usually 95%.
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Scientific Research Applications
Biological Significance and Optical Sensors
Compounds containing heteroatoms, including triazole, pyridine, and pyrimidine derivatives, are significant in organic chemistry for their biological and medicinal applications. They have been extensively used as recognition units in the synthesis of optical sensors due to their ability to form coordination and hydrogen bonds, making them excellent sensing probes. This category highlights the potential of pyrimidine derivatives, to which our compound is related, in developing exquisite sensing materials alongside their medicinal relevance (Jindal & Kaur, 2021).
Antitubercular Activity
The structural modification of isoniazid (INH) analogs, incorporating pyridine and pyrimidine moieties, has demonstrated significant antitubercular activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria. This area of research indicates the compound's potential framework could be explored for developing new anti-TB agents with significant activity, especially against INH-resistant strains (Asif, 2014).
Inhibitors of p38α MAP Kinase
Synthetic compounds with a pyrimidine scaffold are known as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is responsible for the release of proinflammatory cytokines. The discussion on the design, synthesis, and activity studies of these inhibitors underlines the importance of pyrimidine derivatives in developing therapeutic agents targeting inflammatory diseases (Scior et al., 2011).
Heterocyclic N-oxide Derivatives
The synthesis and application of heterocyclic N-oxide derivatives, including pyridine and indazole, underscore their usefulness as versatile synthetic intermediates with significant biological importance. These compounds have demonstrated functionalities in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications, showcasing the diverse potential of pyrimidine-based compounds in scientific research (Li et al., 2019).
Central Nervous System (CNS) Acting Drugs
The exploration of functional chemical groups in heterocycles, including pyrimidine derivatives, for their CNS activity, reveals their potential as lead molecules in synthesizing compounds with therapeutic effects on the CNS. This research area suggests the compound's structural framework could be beneficial in developing new CNS drugs with reduced adverse effects (Saganuwan, 2017).
Properties
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-7-pyridin-3-yl-2-pyridin-4-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N7O2/c1-15-20(23(32)28-18-7-3-4-8-19(18)33-2)21(17-6-5-11-26-14-17)31-24(27-15)29-22(30-31)16-9-12-25-13-10-16/h3-14,21H,1-2H3,(H,28,32)(H,27,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBXFSYPJFSSEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=NC=C3)N1)C4=CN=CC=C4)C(=O)NC5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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